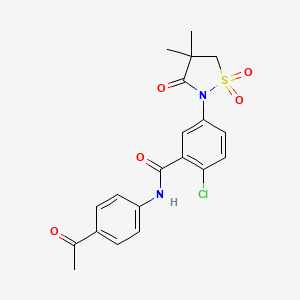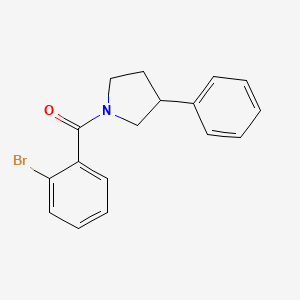![molecular formula C17H17NO2 B6525583 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate CAS No. 1007674-99-8](/img/structure/B6525583.png)
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate is a synthetic organic compound belonging to the family of phenyl pyridines. It is a colorless crystalline solid with a molecular formula of C16H15NO2, a molecular weight of 257.30 g/mol, and a melting point of 97-99 °C. 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has a wide range of applications in scientific research, including its use as a reagent in synthesis and as an intermediate in the synthesis of pharmaceuticals. This compound has also been studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has not been fully elucidated. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are inflammatory mediators that play a role in the development of various diseases. By inhibiting the activity of this enzyme, 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate may help to reduce the symptoms of certain diseases.
Biochemical and Physiological Effects
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has been studied for its potential therapeutic applications. In animal studies, this compound has been found to reduce inflammation and to exhibit antifungal activity. In addition, it has been found to inhibit the growth of certain cancer cell lines. Further research is needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is stable and has a low melting point, making it easy to handle and store. However, this compound can be toxic in high concentrations, and its effects on humans need to be further studied.
Zukünftige Richtungen
Given the potential therapeutic applications of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate, there are several potential future directions for research. These include further studies on the biochemical and physiological effects of this compound, as well as studies on its potential use for the treatment of various diseases. Additionally, further research is needed to determine the exact mechanism of action of this compound and to develop more efficient synthesis methods. Finally, more studies are needed to investigate the potential toxicity of this compound in humans and animals.
Synthesemethoden
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate can be synthesized from 4-chloro-2-methylphenol and 2-amino-4-methylpyridine using a modified Williamson ether synthesis. This method involves the reaction of the two starting materials in the presence of a base and a catalyst to yield the desired product. The reaction is typically carried out in an aqueous medium at temperatures ranging from 60 to 100 °C.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It has also been used as an intermediate in the synthesis of heterocyclic compounds. In addition, this compound has been used in the synthesis of antifungal agents, anticancer agents, and other biologically active compounds.
Eigenschaften
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(2)17(19)20-16-10-7-14(8-11-16)6-9-15-5-3-4-12-18-15/h3-13H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQUZWZKNJSJSJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl isobutyrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525501.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)
![methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid](/img/structure/B6525508.png)
![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)
![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525556.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525573.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate](/img/structure/B6525578.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate](/img/structure/B6525601.png)
![3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6525605.png)